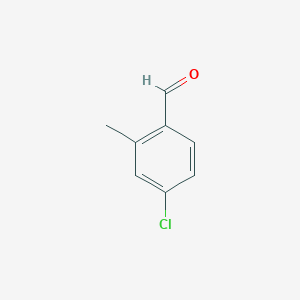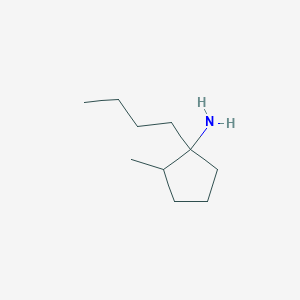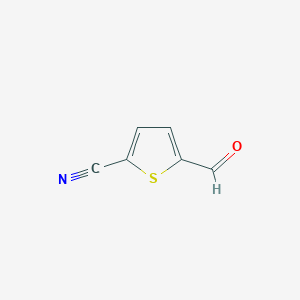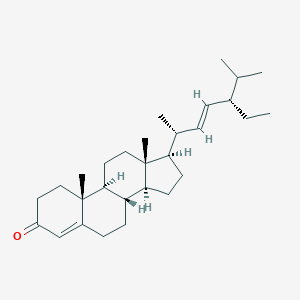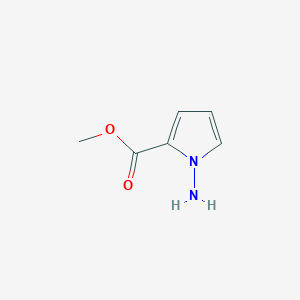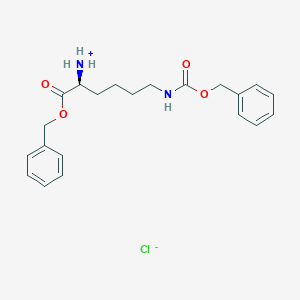![molecular formula C10H12Br2N6O2 B056732 4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide CAS No. 113589-14-3](/img/structure/B56732.png)
4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMT or dimethyltryptamine, and it belongs to the class of tryptamine hallucinogens. The unique chemical structure of DMT makes it a promising candidate for various research studies, including neuroscience, pharmacology, and biochemistry.
作用機序
The mechanism of action of DMT is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, DMT is thought to bind to the 5-HT2A receptor, leading to changes in neural activity and altered states of consciousness.
生化学的および生理学的効果
DMT has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It is also known to cause changes in mood, perception, and thought processes. These effects make it a valuable tool for studying the neural mechanisms underlying perception and consciousness.
実験室実験の利点と制限
One of the main advantages of using DMT in scientific research is its ability to induce altered states of consciousness in a controlled and reproducible manner. This makes it a valuable tool for studying the neural mechanisms underlying perception and consciousness. However, there are also limitations to using DMT in lab experiments, including the potential for adverse effects and the need for careful control of dosage and administration.
将来の方向性
There are many potential future directions for research on DMT. One area of interest is the use of DMT in the treatment of certain psychiatric disorders, such as depression and anxiety. Another area of research is the development of new drugs based on the chemical structure of DMT, which could have a range of therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DMT on the brain and body.
合成法
The synthesis of DMT involves several steps, including the reaction of tryptamine with bromine, followed by the addition of a carboxylic acid and a tetrazole group. The final step involves the addition of isopropyl alcohol to form the final product. The synthesis of DMT is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
DMT has been the subject of numerous scientific studies due to its unique properties and potential applications. One area of research that has received significant attention is neuroscience. DMT has been shown to activate specific receptors in the brain, leading to altered states of consciousness and hallucinations. This makes it a valuable tool for studying the neural mechanisms underlying perception and consciousness.
特性
CAS番号 |
113589-14-3 |
|---|---|
製品名 |
4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide |
分子式 |
C10H12Br2N6O2 |
分子量 |
408.05 g/mol |
IUPAC名 |
4,5-dibromo-1-methyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H12Br2N6O2/c1-4(2)20-7-5(11)8(12)18(3)6(7)9(19)13-10-14-16-17-15-10/h4H,1-3H3,(H2,13,14,15,16,17,19) |
InChIキー |
OIRPUTYMVDSHSD-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(N(C(=C1Br)Br)C)C(=O)NC2=NNN=N2 |
正規SMILES |
CC(C)OC1=C(N(C(=C1Br)Br)C)C(=O)NC2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



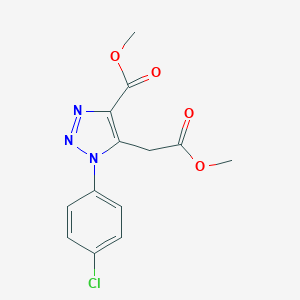
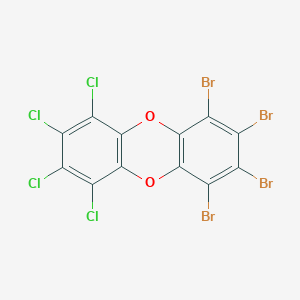
![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)
